2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-11-4-6-2-3-8(9)10-7(6)5-11/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPQDAYDIQSSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A common strategy for synthesizing dihydropyrrolopyridines involves cyclocondensation reactions between substituted pyridines and carbonyl-containing precursors. For 2-Chloro-6-methyl derivatives, this method typically employs 3-aminopyridine intermediates with methyl and chloro groups pre-installed.
Example Protocol :
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Starting Material : 3-Amino-2-chloro-6-methylpyridine is reacted with γ-keto esters (e.g., ethyl acetoacetate) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C.
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Cyclization : Intramolecular cyclization forms the pyrrolidine ring, yielding the dihydro product.
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Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >75% purity.
Key Considerations :
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Regioselectivity : The position of the methyl group is controlled by the substitution pattern of the starting pyridine.
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Catalyst Optimization : ZnCl₂ enhances reaction efficiency, but BF₃·Et₂O may improve yields in sterically hindered systems.
Halogenation of Preformed Pyrrolopyridine Cores
Post-cyclization halogenation offers a direct route to introduce chlorine at the 2-position. This method is advantageous when the methyl group is already present in the starting material.
Stepwise Procedure :
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Core Synthesis : 6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is prepared via Pd-catalyzed coupling of pyrrole-2-boronic acid with 2-methylpyridine.
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Chlorination : Treatment with N-chlorosuccinimide (NCS) in dichloromethane at 0°C selectively substitutes the 2-position with chlorine.
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Yield : Reported yields range from 60–70%, with purity confirmed via HPLC (≥95%).
Advantages :
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Selectivity : NCS avoids over-chlorination due to its mild reactivity.
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Scalability : Suitable for multi-gram synthesis without significant by-product formation.
Reductive Amination and Ring Closure
This two-step approach constructs the pyrrolidine ring via reductive amination, followed by pyridine ring formation.
Detailed Methodology :
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Reductive Amination :
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React 2-chloro-5-methylpyridine-3-carbaldehyde with benzylamine in methanol.
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Reduce the intermediate imine using NaBH₄ to form the corresponding amine.
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Ring Closure :
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Treat the amine with POCl₃ at 120°C to induce cyclodehydration, forming the dihydropyrrolopyridine skeleton.
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Deprotection : Remove the benzyl group via hydrogenolysis (H₂/Pd-C) to yield the final product.
Critical Parameters :
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Temperature Control : Excessively high temperatures during cyclodehydration may lead to decomposition.
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Solvent Choice : Toluene is preferred over DMF to prevent side reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times and improves yields for thermally demanding steps.
Optimized Conditions :
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Reactants : 2-Chloro-6-methylpyridine and ethyl acrylate.
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Conditions : 150°C, 20 minutes, under microwave irradiation.
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Catalyst : FeCl₃ (10 mol%) in ethylene glycol.
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Yield : 85% isolated yield after recrystallization from ethanol.
Benefits :
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Efficiency : Reduces reaction time from hours to minutes.
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Green Chemistry : Ethylene glycol acts as both solvent and green catalyst.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitation |
|---|---|---|---|---|
| Cyclocondensation | 75 | Moderate | High | Requires specialized catalysts |
| Halogenation | 70 | High | Moderate | Dependent on precursor availability |
| Reductive Amination | 65 | Low | Low | Multi-step, time-consuming |
| Microwave-Assisted | 85 | High | Moderate | Equipment-dependent |
Industrial-Scale Production Insights
For large-scale manufacturing, continuous flow reactors are preferred to batch processes. Key parameters include:
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Residence Time : 30–60 minutes for complete conversion.
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Temperature Gradient : Maintained at 100–120°C to prevent side reactions.
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Quality Control : In-line NMR and HPLC ensure ≥99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have shown that derivatives of pyrrolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds related to 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
2. Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that pyrrolo[3,4-b]pyridine derivatives can act as selective inhibitors of certain neurotransmitter receptors. For example, a derivative showed efficacy in modulating dopamine receptor activity, which could be beneficial in conditions like Parkinson's disease .
3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that this compound exhibits activity against several bacterial strains. A case study reported effective inhibition of Staphylococcus aureus and Escherichia coli at specific concentrations .
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrrolo[3,4-b]pyridine derivatives make them suitable candidates for organic electronic materials. Research has focused on their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study revealed that incorporating these compounds into device architectures improved charge transport efficiency .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Experimental data show improved tensile strength and flexibility when used in specific copolymer formulations .
Agricultural Chemistry Applications
1. Pesticide Development
The compound's bioactivity has led to its investigation as a potential pesticide agent. Studies indicate that certain derivatives can effectively target pests while minimizing impact on non-target organisms. Field trials demonstrated significant reductions in pest populations with minimal environmental toxicity .
2. Herbicide Formulations
Research has also explored the use of this compound in herbicide formulations. Its mechanism of action involves inhibiting specific biochemical pathways in plants, leading to effective weed management strategies without harming crop yields .
Data Tables
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. Detailed studies on its binding affinity and interaction with target molecules are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS: 1440519-73-2)
- Structural differences : A 4-methoxybenzyl group at position 6 and a ketone at position 3.
- Properties: Molecular weight: 288.73 g/mol (vs. ~199.6 g/mol for the target compound). Applications: Potential kinase inhibitor due to the electron-withdrawing ketone group .
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione
- Structural differences : Benzyl group at position 6 and two ketone groups (positions 5 and 7).
- Properties :
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS: 1394117-24-8)
Key observations :
Physicochemical and Spectral Properties
Notable trends:
- Electron-withdrawing groups (e.g., ketones) reduce solubility in polar solvents.
- Aromatic substituents (e.g., benzyl) dominate UV absorption profiles.
Biological Activity
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C8H9ClN2
- Molecular Weight : 168.62 g/mol
- CAS Number : 810668-57-6
- Density : 1.3 g/cm³
- Boiling Point : 255.6 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research suggests that this compound may inhibit or activate certain biochemical pathways, which leads to its observed pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of pyrrolo[3,4-b]pyridine have shown significant antibacterial activity against various pathogens.
Table 1: Antibacterial Activity of Pyrrolo Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-Chloro-6-methyl-6,7-dihydro... | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2 | E. coli |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Staphylococcus aureus, making it a promising candidate for further development in antibacterial therapies .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Activity
In a study evaluating the effects on human tumor cell lines (HeLa and HCT116), this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrrolo ring can significantly influence biological activity.
Table 2: Structure-Activity Relationships
| Substituent | Biological Activity |
|---|---|
| Chlorine | Enhanced reactivity |
| Methyl | Improved potency |
| Hydroxyl | Increased solubility |
The presence of the chlorine atom is particularly noted for enhancing the compound's reactivity and potential for further functionalization .
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for its applications in drug development. Its role as a scaffold in medicinal chemistry allows for the design of novel therapeutic agents targeting bacterial infections and cancer.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves coupling precursors such as pyridine derivatives with carbamates or halogenated intermediates under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions). For example, describes a similar pyrrolopyridine synthesis using Pd(dppf)Cl₂, potassium phosphate, and aryl boronic acids in 1,4-dioxane/water . Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How is the structural identity of this compound validated?
- Methodological Answer : X-ray crystallography (e.g., monoclinic P21/c space group, as in and ) provides definitive structural confirmation . Complementary techniques include:
- NMR spectroscopy : To confirm proton and carbon environments (e.g., δ ~2.5 ppm for methyl groups in ¹H NMR).
- Mass spectrometry : Monoisotopic mass (e.g., 246.03 Da for a related compound in ) ensures molecular formula accuracy .
- HPLC : Purity assessment (>95% by reverse-phase methods, as in ) .
Q. What analytical methods are used to assess impurities in pyrrolopyridine derivatives?
- Methodological Answer : Impurity profiling requires HPLC-MS (e.g., Zopiclone-related impurities in ) with C18 columns and UV detection at 254 nm . Reference standards (e.g., CAS 148891-53-6 for 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one) are essential for quantification .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis optimization?
- Methodological Answer : Yield discrepancies (e.g., 40% vs. 18% in ) arise from reaction conditions. Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst loading : Adjust Pd catalyst ratios (e.g., 0.5–5 mol%) to balance reactivity and side reactions .
- Temperature control : Reflux vs. room temperature (e.g., shows higher yields at reflux) .
Q. What mechanistic insights exist for pyrrolopyridine derivatives as kinase inhibitors?
- Methodological Answer : highlights substituted pyrrolo[2,3-b]pyridines as protein kinase inhibitors. To study mechanisms:
- Kinase assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-competitive binding assays.
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., PyMOL or AutoDock).
- Cellular assays : Measure phosphorylation inhibition via Western blot .
Q. How do metabolic pathways influence the bioavailability of this compound?
- Methodological Answer : notes that pyrrolopyridines undergo hepatic metabolism via CYP450 enzymes (e.g., CYP3A4). Key steps include:
- In vitro microsomal assays : Incubate with liver microsomes and NADPH to identify metabolites.
- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives).
- Bioavailability studies : Compare intravenous vs. oral administration in animal models .
Q. What strategies address suboptimal therapeutic index in animal models?
- Methodological Answer : Dose-dependent toxicity (e.g., ) necessitates:
- PK/PD modeling : Establish relationships between plasma concentration (AUC) and efficacy/toxicity.
- Prodrug design : Modify the methyl or chloro substituents to enhance solubility (e.g., ester prodrugs in ) .
- Toxicogenomics : Identify off-target gene expression via RNA-seq in treated tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
